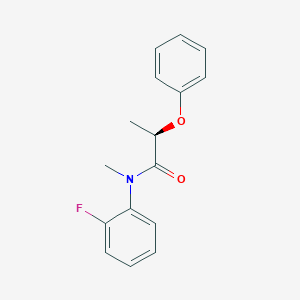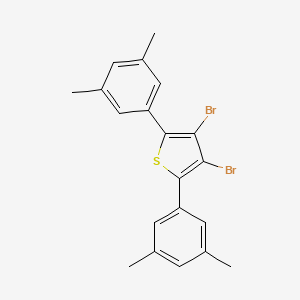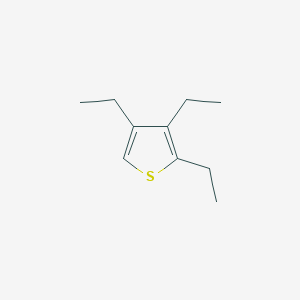
Ethyl 3-phenylpropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenylpropyl phosphate is an organic compound with the molecular formula C11H16O4P It is a phosphate ester, which means it contains a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpropyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenylpropyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the use of ethyl bromoacetate as a mediator. This method is efficient and can be conducted under mild conditions without the need for a metal catalyst or oxidant .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-phenylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate ester into phosphonates or phosphinates.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphonates or phosphinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Ethyl 3-phenylpropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of ethyl 3-phenylpropyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the structure and function of naturally occurring phosphate esters. This allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylpropyl phosphate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Phosphonates: Compounds containing a phosphorus-carbon bond, used in agriculture and medicine.
This compound is unique due to its specific structure, which combines the properties of both esters and phosphates.
Propriétés
Numéro CAS |
874181-02-9 |
|---|---|
Formule moléculaire |
C11H16O4P- |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
ethyl 3-phenylpropyl phosphate |
InChI |
InChI=1S/C11H17O4P/c1-2-14-16(12,13)15-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,12,13)/p-1 |
Clé InChI |
MEVGXDKUAKIUGO-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)([O-])OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)


![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)




